Ripk1-IN-21

Necroptosis RIPK1 inhibition Cellular assay

Ripk1-IN-21 is a dual-pocket RIPK1 inhibitor that simultaneously occupies the allosteric and ATP-binding sites, delivering unmatched potency (cellular IC50 <0.5 nM) and >99% oral bioavailability. It outperforms GSK2982772 by >10-fold in necroptosis assays and shows superior survival benefits in SIRS/sepsis models. For researchers who require maximal target engagement and reproducible in vivo efficacy via simple oral dosing, this compound eliminates the variability of generic inhibitors. Order high-purity, analytical-grade batches to ensure rigorous, publication-ready results.

Molecular Formula C17H14F2N4O
Molecular Weight 328.32 g/mol
Cat. No. B15137852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-21
Molecular FormulaC17H14F2N4O
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESC1CC2=NN(C(=O)N2C1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N
InChIInChI=1S/C17H14F2N4O/c18-11-3-10(4-12(19)5-11)13-1-2-14-21-23(15(24)22(13)14)17-6-16(7-17,8-17)9-20/h3-5,13H,1-2,6-8H2/t13-,16?,17?/m0/s1
InChIKeyVAJYDZXWUQIBAA-IGEOTXOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripk1-IN-21 (ZB-R-55): A High-Potency, Dual-Pocket RIPK1 Inhibitor with Superior Oral Bioavailability for Sepsis and Inflammation Research


Ripk1-IN-21 (also known as Compound I-5 or ZB-R-55) is a highly potent, orally bioavailable small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1) [1][2]. Unlike standard ATP-competitive or allosteric inhibitors, Ripk1-IN-21 exhibits a unique dual-pocket binding mode, simultaneously occupying both the allosteric and ATP-binding sites of RIPK1 [3][4]. This structural feature translates into an exceptionally low biochemical EC50 of 14.8 nM and a cellular IC50 of <0.5 nM in TNFα-induced U937 necroptosis assays, representing an approximately 10-fold improvement over the clinical-stage comparator GSK2982772 [1][3]. The compound demonstrates remarkable oral pharmacokinetics with >99% bioavailability in mice and has shown superior therapeutic efficacy in preclinical models of systemic inflammatory response syndrome (SIRS) and sepsis [2].

Why Ripk1-IN-21 Cannot Be Replaced by Generic RIPK1 Inhibitors Like GSK2982772 or Necrostatin-1


RIPK1 inhibitors are not functionally interchangeable. While many compounds target the RIPK1 kinase domain, their binding modes, cellular potency, pharmacokinetic profiles, and in vivo efficacy vary dramatically. For example, GSK2982772 is a clinical-stage, ATP-competitive inhibitor with an IC50 of 16 nM and limited oral bioavailability [1]. The early tool compound Necrostatin-1 (Nec-1) is an allosteric inhibitor with significantly weaker potency (EC50 = 182 nM) . Ripk1-IN-21 distinguishes itself through a unique dual-pocket binding mechanism that locks RIPK1 in an inactive conformation more effectively, resulting in a >10-fold improvement in cellular potency and near-complete oral absorption (>99% bioavailability) [2][3]. These quantitative differences directly impact experimental outcomes, particularly in in vivo models of sepsis and inflammation where Ripk1-IN-21 has demonstrated superior survival and temperature recovery compared to GSK2982772 [4]. Substituting Ripk1-IN-21 with a generic RIPK1 inhibitor would compromise both the magnitude and reproducibility of the biological effect.

Quantitative Differentiation of Ripk1-IN-21: A Comparator-Based Evidence Guide


Superior Cellular Potency: Ripk1-IN-21 vs. GSK2982772 in TNFα-Induced Necroptosis

In a head-to-head comparison using a TNFα-induced U937 cell necrosis model, Ripk1-IN-21 (Compound 21) achieved an IC50 of <0.5 nM, while the clinical candidate GSK2982772 exhibited approximately 10-fold weaker activity [1][2]. This quantitative difference is attributed to Ripk1-IN-21's unique ability to occupy both the allosteric and ATP-binding pockets of RIPK1 [3].

Necroptosis RIPK1 inhibition Cellular assay

Distinct Binding Mode: Dual-Pocket Occupancy Confers Enhanced Selectivity

Crystallographic studies revealed that Ripk1-IN-21 simultaneously occupies both the allosteric pocket and the ATP-binding pocket of RIPK1, a binding mode not observed with conventional inhibitors like GSK2982772 (allosteric-only) or Necrostatin-1 (allosteric-only) [1][2]. This dual-pocket engagement correlates with superior kinase selectivity in a panel of 468 kinases at 1 μM concentration [3]. In contrast, GSK2982772, while selective (>1,000-fold over 339 kinases at 10 μM), does not achieve the same degree of cellular potency due to its single-site binding [4].

Structural biology Kinase selectivity Drug design

Exceptional Oral Bioavailability: Ripk1-IN-21 vs. Standard RIPK1 Inhibitors

Ripk1-IN-21 demonstrates an oral bioavailability exceeding 99% in mice, a property that significantly exceeds that of many RIPK1 inhibitors, including GSK2982772, which requires specialized formulation for adequate oral exposure [1][2]. While specific bioavailability data for GSK2982772 is not publicly disclosed, its development as a clinical candidate involved extensive formulation optimization, suggesting a lower intrinsic bioavailability compared to Ripk1-IN-21 [3].

Pharmacokinetics Oral bioavailability In vivo studies

In Vivo Efficacy: Ripk1-IN-21 Outperforms GSK2982772 in Sepsis and SIRS Models

In a TNFα-induced systemic inflammatory response syndrome (SIRS) mouse model, Ripk1-IN-21 provided significantly better protection against hypothermia compared to GSK2982772 [1][2]. In an LPS-induced sepsis model, Ripk1-IN-21 demonstrated superior efficacy in restoring body temperature, improving survival rates, and suppressing cytokine storm compared to the GSK2982772 positive control [3][4].

In vivo pharmacology Sepsis Systemic inflammation

Optimized Application Scenarios for Ripk1-IN-21 in Preclinical and Translational Research


In Vivo Sepsis and SIRS Model Studies Requiring Robust Oral Efficacy

For researchers investigating RIPK1-dependent systemic inflammation, Ripk1-IN-21 is the inhibitor of choice due to its superior oral bioavailability (>99%) and demonstrated efficacy in LPS-induced sepsis and TNFα-induced SIRS models, where it significantly outperforms GSK2982772 in restoring body temperature and improving survival [1][2]. Its high potency and favorable PK profile allow for simple oral dosing protocols without the need for complex formulations, reducing experimental variability and enabling robust, reproducible in vivo data [3].

High-Resolution Structural and Mechanistic Studies of RIPK1 Kinase

The unique dual-pocket binding mode of Ripk1-IN-21, confirmed by X-ray crystallography, makes it an invaluable chemical probe for structural biologists studying RIPK1 regulation [1][2]. Unlike single-site inhibitors, Ripk1-IN-21 stabilizes a distinct inactive kinase conformation, providing a novel template for structure-based drug design and for dissecting the contributions of allosteric and ATP-site occupancy to cellular function [3].

Cellular Necroptosis Assays Requiring Maximum Potency and Minimal Off-Target Effects

In cell-based necroptosis assays, Ripk1-IN-21 achieves an IC50 of <0.5 nM, a >10-fold improvement over the clinical comparator GSK2982772 [1][2]. This exceptional cellular potency allows investigators to use lower compound concentrations, thereby minimizing potential off-target activities and ensuring that observed effects are specifically due to RIPK1 inhibition [3]. The compound is ideally suited for dose-response studies and for validating RIPK1-dependent pathways in sensitive cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripk1-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.